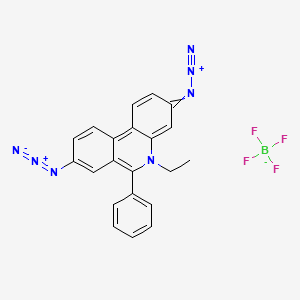
Diazido-ethidium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazido-ethidium, also known as this compound, is a useful research compound. Its molecular formula is C21H16BF4N7 and its molecular weight is 453.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Biology Applications
1.1 Nucleic Acid Probing
Diazido-ethidium serves as a powerful photoaffinity probe for studying nucleic acids. Its ability to intercalate into DNA allows it to be used in various assays to assess nucleic acid structure and dynamics. When exposed to ultraviolet light, the compound can form covalent bonds with nucleic acids, facilitating the identification of binding sites and conformational changes in DNA and RNA structures .
1.2 Gel Electrophoresis
Similar to ethidium bromide, this compound can be utilized in agarose gel electrophoresis for visualizing nucleic acids. It intercalates between base pairs, allowing for the detection of DNA bands under UV light. This property is crucial for quantifying and analyzing DNA fragments produced through techniques such as PCR and restriction enzyme digestion .
Cancer Research
2.1 Cytotoxicity Studies
Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves intercalation into the DNA of rapidly dividing cells, leading to disruptions in replication and transcription processes. Studies have shown that this compound can be as effective as ethidium bromide in inducing mitochondrial mutations, which may contribute to its anticancer activity .
2.2 Drug Development
The unique properties of this compound make it a candidate for developing novel anticancer agents. Its ability to form covalent bonds with nucleic acids opens avenues for designing targeted therapies that can selectively bind to cancerous cells while minimizing effects on healthy cells .
Mitochondrial Function Studies
3.1 Photoaffinity Labeling
This compound has been employed as a photoaffinity label for mitochondrial studies. Upon UV irradiation, it converts into a highly reactive dinitrene that binds specifically to mitochondrial proteins, such as ATP synthase subunits. This application aids in elucidating the functional roles of mitochondrial components and their interactions within the respiratory chain .
3.2 Mutagenesis Research
In studies involving Saccharomyces cerevisiae, this compound has been shown to induce mitochondrial mutations effectively. The compound's interaction with mitochondrial DNA leads to alterations that can be monitored through changes in fluorescence intensity and electrophoretic mobility, providing insights into mutagenesis mechanisms .
Comparative Binding Studies
Research comparing this compound with other ethidium derivatives indicates distinct binding characteristics. For instance, while this compound exhibits electrostatic binding properties primarily, other derivatives like ethidium monoazide show different affinities and mechanisms of interaction with nucleic acids . This understanding is critical for selecting appropriate compounds based on specific experimental needs.
Eigenschaften
CAS-Nummer |
76391-86-1 |
|---|---|
Molekularformel |
C21H16BF4N7 |
Molekulargewicht |
453.2 g/mol |
IUPAC-Name |
3,8-diazido-5-ethyl-6-phenylphenanthridin-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H16N7.BF4/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;2-1(3,4)5/h3-13H,2H2,1H3;/q+1;-1 |
InChI-Schlüssel |
LKMNEDKRLMQZLT-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |
Synonyme |
diazido-ethidium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















